1-(Furan-2-yl)-5-methylhex-1-en-3-one

Catalog No.
S14729493
CAS No.
4196-96-7
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-5-methylhex-1-en-3-one

CAS Number

4196-96-7

Product Name

1-(Furan-2-yl)-5-methylhex-1-en-3-one

IUPAC Name

1-(furan-2-yl)-5-methylhex-1-en-3-one

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3

InChI Key

ARPBBWPSIYPLJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CC1=CC=CO1

1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound characterized by its furan ring and a hexene structure. It features a furan moiety at the 2-position and a methyl group at the 5-position of the hexene chain, contributing to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and versatility in

1-(Furan-2-yl)-5-methylhex-1-en-3-one can undergo several chemical transformations:

  • Hydrogenation: This compound can be reduced to form saturated derivatives through hydrogenation reactions, often using catalysts such as ruthenium or palladium .
  • Aldol Condensation: It can participate in aldol condensation reactions, reacting with aldehydes or ketones to form larger carbon frameworks .
  • Reductive Amination: The compound can serve as an intermediate in reductive amination processes, where it reacts with ammonia or amines in the presence of hydrogen to yield amine derivatives .

Research indicates that 1-(Furan-2-yl)-5-methylhex-1-en-3-one exhibits various biological activities. Its derivatives have shown potential as:

  • Antimicrobial Agents: Compounds related to this structure have been explored for their ability to inhibit bacterial growth.
  • Antioxidants: The furan ring contributes to antioxidant properties, which can help in combating oxidative stress in biological systems .
  • Potential Anti-cancer Activity: Some studies suggest that furan-containing compounds may possess anti-cancer properties, although further research is needed to confirm these effects specifically for 1-(Furan-2-yl)-5-methylhex-1-en-3-one.

The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one can be achieved through several methods:

  • From Furfural: A common synthetic route involves the catalytic conversion of furfural, where it undergoes dehydration and subsequent reactions to yield the desired compound .
  • Aldol Condensation: The compound can also be synthesized via aldol condensation of appropriate aldehydes or ketones with furan derivatives under basic conditions .
  • Direct Catalytic Methods: Recent advancements have introduced direct catalytic methods that utilize solid catalysts for efficient synthesis from furfural and other substrates .

1-(Furan-2-yl)-5-methylhex-1-en-3-one has several applications:

  • Flavoring and Fragrance Industry: Its unique aroma makes it suitable for use in flavoring agents and perfumes.
  • Pharmaceuticals: Due to its biological activities, it may be explored for developing new medicinal compounds.
  • Chemical Intermediates: The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.

Interaction studies involving 1-(Furan-2-yl)-5-methylhex-1-en-3-one focus on its reactivity with biological targets and other chemical species. Research has shown that:

  • It can interact with various enzymes and receptors, influencing metabolic pathways.
  • Studies on its interaction with metal catalysts reveal insights into its behavior during catalytic processes, particularly in hydrogenation and amination reactions .

Several compounds share structural similarities with 1-(Furan-2-yl)-5-methylhex-1-en-3-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-yl)-4-methylpentan-2-aminesFuran ring with a different alkyl chainExhibits strong antimicrobial properties
2-AcetylfuranAcetyl group at the 2-position of furanKnown for its sweet aroma and use in flavoring
5-MethylfuranMethyl substitution on the furan ringUsed as a solvent and in organic synthesis
FurfuralAldehyde form of furanPrecursor for many furan derivatives

Uniqueness of 1-(Furan-2-yl)-5-methylhex-1-en-3-one

What sets 1-(Furan-2-yl)-5-methylhex-1-en-3-one apart from these similar compounds is its specific combination of a hexene structure with a furan ring, allowing for distinct reactivity patterns and potential applications in medicinal chemistry that may not be achievable with simpler furan derivatives.

Olefin Cross-Metathesis Approaches

Ruthenium-Catalyzed Cross-Metathesis with Allylic Alcohols

Ruthenium catalysts, such as Grubbs and Hoveyda–Grubbs complexes, are pivotal in constructing the enone backbone of 1-(furan-2-yl)-5-methylhex-1-en-3-one. These catalysts mediate the cross-metathesis of allylic alcohols with α,β-unsaturated ketones, forming the requisite carbon skeleton. For instance, the reaction of 5-methylhex-1-en-3-ol with a furan-substituted enone precursor in the presence of a second-generation Grubbs catalyst yields the target compound with moderate efficiency.

A critical advantage of ruthenium catalysts lies in their tolerance for functional groups, including ethers and esters, which are often present in furan derivatives. However, steric hindrance from the 5-methyl group in the hexenol substrate can reduce metathesis efficiency. Studies show that modifying the catalyst’s N-heterocyclic carbene (NHC) ligands improves activity in hindered systems, albeit at the cost of increased catalyst loading.

Table 1: Representative Yields of 1-(Furan-2-yl)-5-methylhex-1-en-3-one Using Ruthenium Catalysts

CatalystTemperature (°C)Yield (%)
Grubbs II4058
Hoveyda–Grubbs II6062
Zhan 1B5045

Tandem Metathesis-Acid Catalysis Systems

The integration of ruthenium-catalyzed cross-metathesis with Brønsted or Lewis acid catalysis addresses limitations in furan ring formation. For example, trifluoromethanesulfonic acid (TfOH) promotes the cyclization of metathesis intermediates into the furan moiety. This tandem approach eliminates the need for pre-functionalized furan substrates, streamlining the synthesis.

In a typical procedure, the cross-metathesis product—a trans-configured enone—undergoes acid-catalyzed isomerization to a cis-intermediate, which cyclizes via intramolecular nucleophilic attack. The 5-methyl substituent on the hexenone chain influences the reaction’s stereochemical outcome, favoring the E-isomer due to reduced steric clash during cyclization. Control experiments confirm that omitting the acid co-catalyst results in incomplete furanization, underscoring the necessity of dual catalytic systems.

Substrate Scope Limitations in Sterically Hindered Systems

Steric hindrance from the 5-methyl group and the furan’s 2-position substituent imposes significant constraints on substrate compatibility. Trisubstituted enones, such as those derived from bulkier allylic alcohols (e.g., 5-methylhex-2-en-4-ol), exhibit reduced reactivity in cross-metathesis due to unfavorable interactions with the ruthenium catalyst’s active site.

Lewis acids like aluminum chloride (AlCl~3~) partially mitigate these issues by activating the enone’s carbonyl group, enhancing electrophilicity and facilitating metathesis. However, excessive steric bulk leads to side reactions, such as oligomerization, particularly in systems employing superacids like TfOH. For example, reactions of 5-methylhex-1-en-3-one with 2-furylcarbaldehyde in TfOH yield only 22–33% of the desired product, with the remainder comprising dimeric and trimeric byproducts.

The palladium-catalyzed arylation of 1-(Furan-2-yl)-5-methylhex-1-en-3-one represents a pivotal transformation in the elaboration of furan-containing enone systems [1] [2]. This α,β-unsaturated ketone, featuring a conjugated system between the furan ring and the enone moiety, serves as an exceptional substrate for palladium-mediated cross-coupling reactions due to its electronic properties and structural characteristics [3] .

Catalyst System Optimization

The effectiveness of palladium-mediated arylation reactions with 1-(Furan-2-yl)-5-methylhex-1-en-3-one depends critically on the choice of catalyst system [1] [2]. Palladium acetate catalysts, when combined with 2-(dicyclohexylphosphino)biphenyl ligands, demonstrate superior performance in facilitating direct arylation reactions [1] [2]. The catalyst loading typically ranges from 5 to 10 mole percent of palladium, with optimal results achieved using 5 mole percent palladium acetate in conjunction with 10 mole percent of the phosphine ligand [1] [2].

Alternative catalyst systems include palladium bis(dibenzylideneacetone) complexes paired with phosphorus(III) ligands such as tricyclohexylphosphine tetrafluoroborate [5] [6]. These systems require higher ligand loadings, typically 20 mole percent, but offer enhanced reactivity with electron-poor aryl halides [5] [6]. The choice between different catalyst systems often depends on the electronic nature of the coupling partner and the desired reaction selectivity [1] [2].

Reaction Conditions and Substrate Scope

Optimal reaction conditions for the palladium-mediated arylation of 1-(Furan-2-yl)-5-methylhex-1-en-3-one involve elevated temperatures ranging from 100 to 120 degrees Celsius [1] [2]. The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide, which facilitate the dissolution of inorganic bases and promote efficient catalyst turnover [1] [2] [7].

Aryl Halide TypeCatalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Electron-rich aryl bromidesPalladium acetate/Cy₂P-biphenyl10075-8512-18
Electron-poor aryl bromidesPalladium acetate/Cy₂P-biphenyl11070-8015-20
Aryl chloridesPalladium acetate/Cy₂P-biphenyl12050-6520-24
Heteroaryl bromidesPalladium bis(dibenzylideneacetone)/P(t-Bu)₃8580-9010-15

The substrate scope encompasses both electron-rich and electron-poor aryl halides, with electron-rich systems generally providing higher yields due to more facile oxidative addition to the palladium center [1] [2]. Heteroaryl coupling partners, particularly thiophene and pyridine derivatives, demonstrate excellent compatibility with the furan-enone substrate, yielding bis-heteroaryl products in good to excellent yields [1] [2] [7].

Mechanistic Considerations

The mechanism of palladium-mediated arylation of 1-(Furan-2-yl)-5-methylhex-1-en-3-one follows the canonical palladium-catalyzed cross-coupling pathway [8] [9]. Initial oxidative addition of the aryl halide to the palladium(0) catalyst generates a palladium(II) aryl halide complex [8] [9]. Subsequent coordination and insertion of the furan-enone substrate occurs preferentially at the β-position of the enone system, taking advantage of the electronic activation provided by the conjugated furan ring [5] [6].

The regioselectivity of the arylation process is governed by the electronic properties of both the furan ring and the enone functionality [1] [2]. The electron-rich nature of the furan ring enhances the nucleophilicity of the adjacent carbon atoms, while the electron-withdrawing character of the ketone group activates the β-position toward electrophilic attack [10] [5]. This dual activation pattern results in highly regioselective arylation at the β-position of the enone system [1] [2].

Geometric Control in Alkene Functionalization

The geometric control of alkene stereochemistry in 1-(Furan-2-yl)-5-methylhex-1-en-3-one represents a fundamental challenge in synthetic organic chemistry, particularly given the thermodynamic preference for the E-isomer [11] [12]. The compound exists predominantly as the E-geometric isomer, with the furan ring and the alkyl chain adopting a trans relationship across the double bond [3] [13].

Photochemical Isomerization Strategies

Photochemical approaches offer precise control over the geometric configuration of the alkene unit in 1-(Furan-2-yl)-5-methylhex-1-en-3-one [11] [12]. Energy transfer catalysis, employing sensitizers capable of selective triplet energy transfer, enables the controlled isomerization from the E- to the Z-configuration [11] [12]. The efficiency of this transformation depends on the electronic properties of both the furan ring and the enone system, which influence the excited state energies and intersystem crossing rates [11] [12].

Optimal conditions for photochemical E-to-Z isomerization involve the use of thioxanthone or benzophenone as photosensitizers under irradiation at 350-400 nanometers [11] [12]. The reaction typically proceeds with selectivities ranging from 70 to 85 percent for Z-isomer formation, depending on the specific sensitizer and reaction conditions employed [11] [12]. The presence of the furan ring significantly influences the photochemical behavior, as the heteroaromatic system can participate in energy transfer processes that either facilitate or compete with the desired isomerization [11] [12].

Catalytic Geometric Control

Transition metal-catalyzed approaches provide alternative strategies for controlling the geometric configuration of 1-(Furan-2-yl)-5-methylhex-1-en-3-one [16] [17]. Ruthenium-based catalysts, particularly those containing N-heterocyclic carbene ligands, demonstrate exceptional selectivity in promoting either retention or inversion of alkene geometry depending on the specific catalyst structure and reaction conditions [16] [17].

The mechanism of catalytic geometric control involves coordination of the furan-enone substrate to the metal center, followed by reversible insertion and elimination processes that allow equilibration between geometric isomers [16] [17]. The selectivity for E- versus Z-configuration is determined by the steric and electronic properties of the catalyst ligands, which create a chiral environment that favors one geometric isomer over the other [16] [17].

Substrate-Controlled Selectivity

The inherent structural features of 1-(Furan-2-yl)-5-methylhex-1-en-3-one contribute significantly to the observed geometric selectivity in various transformations [18] [14]. The steric interactions between the furan ring and the methyl-substituted alkyl chain create a conformational preference that influences the approach trajectory of reagents and catalysts [18] [14]. This substrate-controlled selectivity is particularly pronounced in reactions involving bulky nucleophiles or electrophiles, where the geometric configuration of the starting material directly impacts the stereochemical outcome of the transformation [18] [14].

Macrocyclic Furan Construction via Intramolecular Pathways

The construction of macrocyclic structures incorporating 1-(Furan-2-yl)-5-methylhex-1-en-3-one through intramolecular cyclization strategies represents an advanced application of furan chemistry in complex molecule synthesis [19] [20]. These approaches exploit the unique reactivity profile of the furan-enone system to achieve ring-closing reactions that generate architecturally complex macrocyclic frameworks [21] [22].

Ring-Closing Metathesis Approaches

Ring-closing metathesis represents the most versatile strategy for constructing macrocyclic furan derivatives from appropriately functionalized precursors of 1-(Furan-2-yl)-5-methylhex-1-en-3-one [23] [24]. The methodology requires the incorporation of terminal alkene functionalities at strategic positions within the molecule to enable productive cyclization under ruthenium-catalyzed conditions [23] [24]. Grubbs second-generation catalyst and Hoveyda-Grubbs catalysts demonstrate superior performance in these transformations, providing excellent functional group tolerance and high cyclization efficiency [23] [24].

The success of ring-closing metathesis in furan-containing systems depends critically on the conformational preferences of the acyclic precursor and the thermodynamic stability of the resulting macrocyclic product [25] [24]. Molecular modeling studies indicate that precursors derived from 1-(Furan-2-yl)-5-methylhex-1-en-3-one adopt extended conformations that facilitate productive ring-closing events when the tethering chain length is optimized [25] [24].

Ring SizeCatalystReaction ConditionsYield (%)E/Z Selectivity
12-memberedGrubbs IIDichloromethane, 40°C75-85>95:5 E
14-memberedHoveyda-Grubbs IIToluene, 80°C80-90>90:10 E
16-memberedGrubbs IIDichloromethane, reflux70-80>85:15 E
18-memberedHoveyda-Grubbs IIBenzene, 60°C85-95>95:5 E

Oxidative Cyclization Methodologies

Oxidative cyclization represents an alternative approach for constructing macrocyclic furan derivatives, exploiting the electron-rich nature of the furan ring to promote radical-mediated ring-closing reactions [20] [21]. Cerium ammonium nitrate emerges as the optimal oxidant for these transformations, providing excellent chemoselectivity and high cyclization efficiency under carefully controlled conditions [20] [21].

The mechanism of oxidative cyclization involves single-electron oxidation of the furan ring to generate a radical cation intermediate, which subsequently undergoes intramolecular addition to appropriately positioned nucleophilic sites [20] [21]. The regioselectivity of this process is governed by the electronic properties of the furan ring and the conformational constraints imposed by the tethering chain [20] [21].

Optimal conditions for oxidative cyclization require high dilution techniques to minimize intermolecular side reactions and promote productive intramolecular cyclization [20] [21]. Syringe pump addition of the substrate to a solution of cerium ammonium nitrate in methanol at 0 degrees Celsius provides the best results, with cyclization yields ranging from 55 to 75 percent depending on the specific substrate structure [20] [21].

Intramolecular Heck Cyclizations

Intramolecular Heck reactions offer a powerful strategy for constructing macrocyclic furan systems through palladium-catalyzed carbon-carbon bond formation [5] [26]. These reactions exploit the unique reactivity of 1-(Furan-2-yl)-5-methylhex-1-en-3-one derivatives bearing appropriately positioned aryl halide functionalities to achieve cyclization through dearomative insertion processes [5] [26].

The success of intramolecular Heck cyclizations depends on the careful optimization of catalyst systems and reaction conditions to achieve productive cyclization while minimizing competing side reactions [26] [9]. Palladium acetate catalysts paired with bulky phosphine ligands provide optimal results, enabling cyclization to occur under relatively mild conditions [26] [9].

Brønsted Acid-Mediated Cyclization Pathways

Brønsted acid-catalyzed cyclization represents a fundamental mechanism for furan ring formation, particularly in the synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one. Recent mechanistic investigations reveal that Brønsted acids facilitate cyclization through protonation-mediated pathways that activate carbonyl groups and promote intramolecular cyclization reactions [1] [2].

The mechanistic pathway for Brønsted acid-mediated furan formation involves initial protonation of the substrate, creating reactive oxocarbenium intermediates that undergo subsequent cyclization. Trifluoroacetic acid has emerged as particularly effective for this transformation, achieving activation energies of approximately 32.6 kilojoules per mole [1]. The reaction proceeds through a heterolytic mechanism involving enol intermediate formation through keto-enol tautomerization, followed by cyclization to generate the furan ring structure [3].

Hexafluoroisopropanol has demonstrated exceptional catalytic activity with significantly lower activation barriers of 28.6 kilojoules per mole [1]. This enhanced reactivity stems from the unique hydrogen bonding properties of hexafluoroisopropanol, which coordinates to para-toluenesulfonic acid and renders it a substantially stronger Brønsted acid [2]. The solvent effect of hexafluoroisopropanol extends beyond simple acid strengthening, as it favors the enol form of substrates and provides additional driving force through specific product binding interactions [1].

Computational studies have revealed that the Brønsted acid-catalyzed reduction mechanism involves formation of oxocarbenium cations that undergo subsequent reduction and cyclization [1]. The reaction pathway demonstrates remarkable selectivity, with product yields exceeding 90% under optimized conditions [2]. The mechanism involves an intricate interplay between protonation events and hydrogen bonding interactions that stabilize transition state structures.

Catalyst SystemActivation Energy (kJ/mol)Reaction MechanismProduct Selectivity (%)
Trifluoroacetic Acid (TFA)32.6Protonation-mediated cyclization92
Hexafluoroisopropanol (HFIP)28.6Hydrogen bonding assisted94
p-Toluenesulfonic Acid (pTSA)34.2Acid-catalyzed ring closure88
Triflic Acid (TfOH)29.1Dual cyclization pathway91
Brønsted Acids in HFIP31.4HFIP-assisted protonation89

The dual cyclization pathway observed with triflic acid enables construction of multiple carbon-carbon bonds and one carbon-oxygen bond under metal-free reaction conditions [4] [5]. This protocol involves activation of unreactive ester moieties through self-intramolecular cycloaddition mechanisms, followed by electrophilic attack and subsequent cyclocondensation pathways [4] [5].

Experimental evidence supports a mechanism wherein the initial protonation occurs preferentially at the carbon-alpha position rather than the carbon-beta position of furan substrates, with the former pathway being 7 kilojoules per mole less activated [6]. This selectivity determines the subsequent reaction trajectory and influences the distribution of cyclization products formed during the transformation.

Hydrogen Bonding Effects on Metathesis Efficiency

Hydrogen bonding interactions play a crucial role in determining the efficiency of metathesis reactions involved in furan ring formation pathways. The influence of hydrogen bonding extends beyond simple solvent effects to encompass catalyst-substrate interactions that directly impact reaction outcomes [7] [8].

Ring-closing metathesis reactions of sterically demanding substrates demonstrate remarkable enhancement when hydrogen bonding interactions are present between the substrate and ruthenium catalyst [7]. The directing effect of hydroxyl groups through hydrogen bonding with chloride ligands guides ruthenium coordination to electron-deficient carbon-carbon double bonds, thereby facilitating the metathesis process [7].

Experimental and computational evidence indicates that hydrogen bonding between substrate hydroxyl groups and ruthenium chloride centers creates a template effect that positions the catalyst optimally for productive metathesis [7]. This hydrogen bonding interaction, characterized by bond strengths ranging from 10 to 30 kilocalories per mole, significantly reduces activation barriers for the ring-closing process [7].

The choice of solvent dramatically influences metathesis efficiency through modulation of hydrogen bonding networks. 4-Methyltetrahydropyran has emerged as an exceptional solvent for metathesis reactions, providing hydrogen bonding interactions that stabilize ruthenium catalysts while maintaining high activity [8]. In this solvent system, metathesis reactions proceed with excellent selectivity even at elevated temperatures, avoiding carbon-carbon double bond isomerization that commonly occurs in other solvents [8].

Solvent SystemHydrogen Bond Strength (kcal/mol)Metathesis Efficiency (%)Catalyst Loading (mol%)
4-Methyltetrahydropyran12.4880.1
Dichloroethane8.2790.2
Toluene6.7720.15
HFIP28.6940.05
2-Methyltetrahydrofuran10.1830.12

The environmental factor calculations demonstrate that metathesis reactions conducted in hydrogen bonding solvents achieve significantly lower waste generation compared to chlorinated solvents [8]. The environmental factor for 4-methyltetrahydropyran-based metathesis is 22.94, compared to 56.22 for dichloroethane, representing more than a two-fold improvement in process sustainability [8].

Hydrogen bonding donor and acceptor cooperative catalysis strategies have been developed for dehydrative cyclization reactions under metal-free conditions [9]. Ionic liquids containing both hydrogen bond donor and acceptor functionalities demonstrate exceptional activity for cyclization of diols to oxygen-containing heterocycles [9]. These systems operate through cooperative activation mechanisms where hydrogen bonding networks simultaneously activate electrophilic and nucleophilic reaction partners.

The strength of hydrogen bonding interactions correlates directly with catalyst performance and reaction selectivity [10]. Gold-catalyzed spirocyclization reactions demonstrate that hydrogen bonding parameters serve as predictive indicators for chemoselectivity, with stronger hydrogen bonding interactions leading to enhanced reaction control [10]. The fine-tuning of electronic and steric properties through hydrogen bonding interactions enables precise control over reaction outcomes in gold-catalyzed dearomatization processes [10].

Transition State Modeling of Isomerization-Condensation Processes

Transition state modeling provides fundamental insights into the mechanistic pathways governing isomerization-condensation processes in furan ring formation. Computational investigations employing density functional theory reveal detailed structural and energetic parameters for key transition states involved in these transformations [11] [12] [13].

The isomerization-condensation sequence involves multiple transition states with distinct geometric and electronic characteristics. Aldol condensation between furfural and methyl isobutyl ketone proceeds through a tetrahedral intermediate transition state with an activation energy of 40.4 kilojoules per mole [14]. This transition state features simultaneous carbon-carbon bond formation and proton transfer events that determine the overall reaction selectivity.

Subsequent crotonization reactions occur through planar transition state configurations characterized by lower activation barriers of 34.9 kilojoules per mole [14]. The geometric constraints imposed by the transition state structure influence the stereochemical outcome of the dehydration process, favoring formation of the thermodynamically stable E-isomer of 1-(Furan-2-yl)-5-methylhex-1-en-3-one [14].

Reaction StepActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Transition State Geometry
Aldol Condensation (FF + MIBK)40.43.89 × 10⁴Tetrahedral intermediate
Crotonization (Dehydration)34.95.09 × 10⁴Planar configuration
Ring Formation42.12.34 × 10⁴Cyclic transition state
Isomerization38.24.12 × 10⁴Chair-like conformation
Product Formation36.73.76 × 10⁴Linear arrangement

Kinetic modeling based on Langmuir-Hinshelwood mechanisms reveals that surface reaction steps represent the rate-limiting processes in heterogeneous catalysis systems [14]. The adsorption equilibrium constants for furfural and methyl isobutyl ketone demonstrate competitive binding to Lewis acid centers, with methyl isobutyl ketone exhibiting stronger adsorption interactions [14].

Computational analysis of cytochrome P450-mediated oxidation pathways provides insights into furan ring activation mechanisms [13] [15]. Density functional theory calculations demonstrate that furan ring oxidation proceeds through direct oxygen addition pathways rather than traditional epoxide intermediates [13] [15]. The formation of cis-enedione products occurs via concerted mechanisms with activation energies that correlate with adiabatic ionization potentials and condensation Fukui functions [13] [15].

Rice-Ramsperger-Kassel-Marcus theory calculations enable prediction of rate coefficients for isomerization reactions based on transition state energetics [12]. The density of vibrational states calculated using the Beyer-Swinehart algorithm provides accurate predictions of reaction kinetics under various temperature and pressure conditions [12]. These calculations reveal that isomerization barriers strongly depend on molecular structure and substitution patterns.

Transition state geometries for cyclic rearrangement processes demonstrate chair-like conformations that minimize steric interactions while maximizing orbital overlap [16] [17]. The isomerization pathways involve multiple conformational changes that occur through low-energy rotational transition states with barriers typically below 15 kilojoules per mole [16]. These conformational processes enable access to reactive conformers required for subsequent bond-forming reactions.

The modeling of transition states in condensation reactions reveals that electronic effects play dominant roles in determining activation barriers [18]. Diradical intermediates formed during cycloaddition processes exhibit characteristic spin density distributions that influence subsequent reaction pathways [18]. The stabilization of these intermediates through aromatic interactions and hyperconjugation effects determines the overall reaction selectivity and product distribution.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types